molecular formula C7H4LiN3O2 B2479825 Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2305253-53-4

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Cat. No. B2479825
CAS RN: 2305253-53-4
M. Wt: 169.07
InChI Key: UQXVCLITNXYYDR-UHFFFAOYSA-M
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Description

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a compound with the CAS Number: 2305253-53-4 and a molecular weight of 169.07 . It is a solid at room temperature and is stored in an inert atmosphere .


Synthesis Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . A mild, efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed .


Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

Triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its InChI Code is 1S/C7H5N3O2.Li/c11-7 (12)6-9-8-5-3-1-2-4-10 (5)6;/h1-4H, (H,11,12);/q;+1/p-1 .

Scientific Research Applications

Structural and Optical Properties

The structural and spectroscopic properties of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) are described . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .

Biochemical, Clinical, and Pharmaceutical Applications

Triazolopyridine derivatives constitute an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . This group includes [1,2,4]triazolo[1,5-a]pyridine, [1,2,4]triazolo[4,3-a]pyridine, [1,2,3]triazolo[1,5-a]pyridine, [1,2,3]triazolo[4,5-b]pyridine and [1,2,3]triazolo[4,5-c]pyridine isomeric systems exhibiting particularly useful effects .

Antifungal and Insecticidal Applications

They have been recognized as antifungal and insecticidal agents.

Antibacterial and Anticonvulsant Applications

These compounds have also shown antibacterial and anticonvulsant effects.

Antioxidant and Herbicidal Applications

They have been found to have antioxidant and herbicidal properties.

6. Adenosine Receptors and HIF Prolyl Hydrolase Inhibitors They have been identified as adenosine receptors or HIF prolyl hydrolase inhibitors.

Myeloperoxidase Inhibitors

They have also been recognized as myeloperoxidase inhibitors .

Medicinal Chemistry and Fluorescent Probes

Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes .

Safety and Hazards

The compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H315-H319-H335 and the precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXVCLITNXYYDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

CAS RN

2305253-53-4
Record name lithium(1+) [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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